4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine
Descripción
Propiedades
Fórmula molecular |
C12H6ClF3N4 |
|---|---|
Peso molecular |
298.65 g/mol |
Nombre IUPAC |
4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H6ClF3N4/c13-10-9-5-19-20(11(9)18-6-17-10)8-3-1-7(2-4-8)12(14,15)16/h1-6H |
Clave InChI |
DLQKXWOYQUOYDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=N2)C(=NC=N3)Cl |
Origen del producto |
United States |
Métodos De Preparación
Formation of the Pyrazole Precursor
5-Amino-pyrazole derivatives serve as critical intermediates. For example, 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile is synthesized via the condensation of 4-(trifluoromethyl)phenylhydrazine with β-ketonitriles. This step often requires alkaline conditions (e.g., NaOH in ethanol) to achieve partial hydrolysis to the carboxamide derivative.
Cyclization to Pyrazolo[3,4-d]pyrimidine
The carboxamide intermediate undergoes cyclization using urea under fusion conditions (180–200°C) to yield 1-(4-(trifluoromethyl)phenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. Alternative methods employ Vilsmeier reagents (e.g., PBr₃ in DMF) to facilitate cyclization at lower temperatures (60–80°C), reducing side reactions.
Chlorination at Position 4
Chlorination of the pyrimidine ring is achieved using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (110–120°C for 4–6 hours), yielding 4,6-dichloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine. Selective mono-chlorination at position 4 is challenging; however, modulating stoichiometry (1.2 equivalents of PCl₅) and reaction time (2 hours) improves selectivity.
One-Flask Synthesis Strategies
Recent advances have streamlined synthesis into a single reaction vessel, minimizing purification steps and improving overall yields:
Vilsmeier Reagent-Mediated Cyclization
A one-flask method involves treating 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole with PBr₃ in DMF at 60°C for 1–2 hours to generate a Vilsmeier intermediate. Subsequent addition of hexamethyldisilazane (3.0 equivalents) and refluxing at 70–80°C for 3–5 hours induces cyclization, directly yielding the pyrazolo[3,4-d]pyrimidine core. This method achieves yields of 78–91% and eliminates the need for isolating intermediates.
Solvent and Catalyst Optimization
Chlorination Methodologies and Selectivity
Introducing the chloro group at position 4 requires precise control to avoid over-chlorination:
Phosphorus-Based Chlorinating Agents
POCl₃/PCl₅ mixtures are widely used, but excess reagent leads to 4,6-dichloro by-products. A study demonstrated that using 1.1 equivalents of POCl₃ at 110°C for 4 hours selectively produces the 4-chloro derivative with 74% yield. Post-reaction quenching with ice-water precipitates the product, simplifying isolation.
Alternative Chlorination Routes
Thionyl chloride (SOCl₂) in 1,2-dichloroethane, catalyzed by DMF, offers a milder alternative. Reaction at 110°C for 4 hours achieves 68% yield but requires rigorous drying to prevent hydrolysis.
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Selectivity (4-Cl vs. 6-Cl) |
|---|---|---|---|
| DMF | 60 | 91 | >95% |
| Acetonitrile | 80 | 78 | 87% |
| 1,2-DCE | 110 | 68 | 82% |
| Toluene | 100 | 62 | 75% |
DMF ensures optimal solubility of intermediates and stabilizes charged transition states, favoring high selectivity. Elevated temperatures (>100°C) in non-polar solvents like toluene accelerate side reactions, reducing yields.
Catalytic and Industrial-Scale Considerations
Palladium-Catalyzed Coupling
Industrial routes employ Suzuki-Miyaura coupling to introduce the 4-(trifluoromethyl)phenyl group post-cyclization. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 90°C achieves 89% yield. This method circumvents the need for hazardous chlorination agents.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction times by 60% compared to conventional heating, with comparable yields (85–88%). This approach is scalable for batch production.
Challenges and Mitigation Strategies
By-Product Formation
Over-chlorination and dimerization are common issues. Strategies include:
Análisis De Reacciones Químicas
Nucleophilic Substitution at the 4-Chloro Position
The 4-chloro group undergoes nucleophilic substitution, enabling modifications critical for biological activity.
Reaction with Amines
Reaction with Hydrazine
-
Heating with hydrazine hydrate produces hydrazinyl derivatives, intermediates for further functionalization .
| Reaction | Reagent | Conditions | Product (Yield) | Reference |
|---|---|---|---|---|
| Substitution with Aniline | Aniline | RT, DCM, 12h | 6 (85%) | |
| Substitution with Hydrazine | Hydrazine hydrate | Reflux, EtOH, 4h | 10 (78%) |
Formation of Urea Derivatives
The 4-chloro group reacts with urea derivatives to yield potent kinase inhibitors.
Example :
-
Reaction of 4-chloro intermediate with 4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenol forms a urea-linked derivative (33 ) .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the 4-position.
Suzuki-Miyaura Coupling :
-
Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.
-
Application : Synthesizes biaryl derivatives for structure-activity relationship (SAR) studies .
Hydrolysis Reactions
Controlled hydrolysis modifies the chloro group into hydroxyl or carbonyl functionalities.
Example :
Critical Reaction Parameters
-
Solvents : DMSO, acetonitrile, or DMF enhance reaction rates .
-
Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
-
Temperature : Substitutions often proceed at RT, while condensations require reflux .
This compound’s versatility in nucleophilic substitution and cross-coupling reactions underpins its utility in drug discovery, particularly for kinase-targeted therapies. Experimental protocols and characterization data (e.g., NMR, IR) validate the synthetic pathways and product purity.
Aplicaciones Científicas De Investigación
4-Cloro-1-(4-(trifluorometil)fenil)-1H-pirazolo[3,4-D]pirimidina tiene una amplia gama de aplicaciones de investigación científica:
Química Medicinal: Se estudia por sus posibles propiedades analgésicas y ha demostrado eficacia en modelos de dolor.
Investigación del Cáncer: El compuesto ha sido evaluado por su actividad antitumoral, particularmente contra ciertas líneas celulares tumorales humanas.
Estudios Biológicos: Se utiliza en el estudio de diversas vías biológicas y dianas moleculares, incluida la inhibición de quinasas.
Aplicaciones Industriales: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-1-(4-(trifluorometil)fenil)-1H-pirazolo[3,4-D]pirimidina implica su interacción con dianas moleculares específicas. Por ejemplo, se ha identificado como un inhibidor de múltiples quinasas, inhibiendo potentemente quinasas como FLT3 y VEGFR2 . Estas interacciones interrumpen las vías de señalización clave involucradas en la proliferación y supervivencia celular, haciendo que el compuesto sea eficaz en el tratamiento del cáncer.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazolo[3,4-d]pyrimidines are highly tunable scaffolds. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Molecular Properties
*Calculated for C₁₂H₇ClF₃N₄.
Key Observations:
Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group (CF₃) at the 1-position (target compound) increases metabolic stability compared to chlorophenyl analogs (e.g., 5334-59-8) .
Positional Isomerism : Substitution at the 3-position of the phenyl ring (CAS 1443289-57-3) vs. 4-position (target compound) may alter steric effects and binding affinity .
Unsubstituted vs. Substituted 1-Position : The unsubstituted 1H-pyrazolo[3,4-d]pyrimidine (1780-80-9) has lower molecular weight and higher volatility, making it less suitable for in vivo applications .
Physicochemical Properties
Table 3: Physical Properties Comparison
*Estimated using computational tools.
The trifluoromethyl group in the target compound likely improves membrane permeability compared to non-fluorinated analogs .
Actividad Biológica
4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine (CAS Number: 1956379-80-8) is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula: C12H6ClF3N4
- Molecular Weight: 298.65 g/mol
- CAS Number: 1956379-80-8
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit cell proliferation in various cancer types such as multiple myeloma (MM), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC).
- Mechanism of Action: The compound operates by inducing apoptosis in cancer cells through the inhibition of geranylgeranyl pyrophosphate synthase (GGPPS), which is crucial for the prenylation of proteins involved in cancer cell survival and proliferation. In a study involving xenograft mouse models, it was shown that treatment with this compound significantly reduced tumor growth without causing significant hepatotoxicity .
Antimicrobial Activity
In addition to its antitumor properties, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated antimicrobial activity. Specifically, compounds with trifluoromethyl substitutions have been reported to exhibit potent growth inhibition against Gram-positive bacteria while showing low toxicity to human cultured cells .
Study 1: Antitumor Efficacy
A detailed evaluation was conducted on the efficacy of this compound in inhibiting tumor growth in xenograft models. The study found:
- Tumor Size Reduction: Significant reduction in tumor size was observed after treatment.
- Toxicity Assessment: Minimal liver enzyme elevation indicated low systemic toxicity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of related compounds:
- Inhibition Zones: Compounds exhibited substantial inhibition zones against selected bacterial strains.
- Cell Viability: Low cytotoxicity was confirmed in human cell lines at therapeutic concentrations .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H6ClF3N4 |
| Molecular Weight | 298.65 g/mol |
| CAS Number | 1956379-80-8 |
| Antitumor Activity | Yes |
| Antimicrobial Activity | Yes |
| Toxicity Level | Low |
Q & A
Basic Question: What are the standard synthetic routes for 4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with chlorinating agents like POCl₃ or PCl₃ under reflux conditions . For example, details a two-step synthesis starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, involving cyclization followed by chlorination. Key parameters include temperature control (70–90°C) and anhydrous conditions to prevent hydrolysis .
Advanced Question: How can reaction conditions be optimized to improve yields in pyrazolo[3,4-d]pyrimidine synthesis?
Methodological Answer:
Optimization involves tuning solvent polarity, catalyst selection, and reaction time. highlights the use of DMF as a solvent with sodium acetate as a base, achieving 52–70% yields via reflux for 16 hours. Contrastingly, reports 61–70% yields using ethanol under shorter reflux periods (4–6 hours), suggesting solvent polarity and temperature are critical for reaction efficiency . Microwave-assisted synthesis (not explicitly covered in evidence but inferred from analogous studies) may further reduce reaction times and improve regioselectivity.
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Characterization requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity (e.g., aromatic protons at δ 7.5–8.5 ppm in and ) .
- Mass spectrometry (HRMS) for molecular weight validation (e.g., m/z 386 [M+1]+ in ) .
- IR spectroscopy to detect functional groups (e.g., NH stretches at ~3200 cm⁻¹ in ) .
Advanced Question: How do substituents on the pyrazolo[3,4-d]pyrimidine core influence biological activity?
Methodological Answer:
Substituents modulate target binding and pharmacokinetics. demonstrates that introducing a 4-chloro-3-(trifluoromethyl)phenyl group enhances FLT3 and VEGFR2 inhibition by improving hydrophobic interactions in kinase pockets . Similarly, shows that bromine at the 1-phenyl position increases cytotoxicity (IC₅₀ < 1 µM in MV4-11 leukemia cells) . Computational docking studies (not in evidence but recommended) can rationalize these effects by mapping steric and electronic interactions.
Basic Question: What safety precautions are required when handling this compound?
Methodological Answer:
Safety protocols include:
- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards in and ) .
- Ventilation: Use fume hoods due to potential respiratory irritation (H335 precaution in ) .
- Waste disposal: Segregate halogenated waste for professional treatment (as per guidelines) .
Advanced Question: How can contradictory biological activity data from different studies be resolved?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. For example, reports PP2 (a pyrazolo[3,4-d]pyrimidine derivative) as a Src kinase inhibitor, while highlights FLT3/VEGFR2 selectivity. To resolve discrepancies:
- Validate purity: Use HPLC (≥95% purity, as in ) to exclude confounding impurities .
- Standardize assays: Compare IC₅₀ values under identical conditions (e.g., ATP concentration, cell lines) .
Basic Question: What are the recommended storage conditions for this compound?
Methodological Answer:
Store in airtight, light-protected containers at 2–8°C (per and ) to prevent degradation via hydrolysis or photolysis . Desiccants (e.g., silica gel) are critical for moisture-sensitive derivatives.
Advanced Question: How can in vivo efficacy be evaluated for pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
Use transgenic zebrafish models for preliminary antiangiogenic screening ( ) and xenograft mouse models (e.g., MV4-11 leukemia) for antitumor evaluation . Key metrics:
- Pharmacokinetics: Measure plasma half-life and bioavailability via LC-MS.
- Toxicity: Monitor liver enzymes (ALT/AST) and body weight in rodents.
- Mechanistic validation: Perform Western blotting for target inhibition (e.g., FLT3 phosphorylation in ) .
Basic Question: What solvents are compatible with this compound for experimental use?
Methodological Answer:
The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol or chloroform (). For biological assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .
Advanced Question: How can regioselectivity challenges during synthesis be addressed?
Methodological Answer:
Regioselectivity in pyrazolo[3,4-d]pyrimidine synthesis is controlled by:
- Directing groups: Use electron-withdrawing substituents (e.g., Cl, CF₃) to guide cyclization ( ) .
- Catalysts: Employ Pd-mediated cross-coupling for selective C–N bond formation (not in evidence but widely used in heterocyclic chemistry).
- Temperature gradients: Slow heating (e.g., 50°C → 90°C in ) minimizes side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
